Methyl 5-amino-3-(methoxymethyl)thiophene-2-carboxylate
Description
Methyl 5-amino-3-(methoxymethyl)thiophene-2-carboxylate (CAS: 712262-13-0, molecular formula: C₈H₁₁NO₃S, molecular weight: 201.24) is a thiophene-based heterocyclic compound featuring:
- A 5-amino group at position 5 of the thiophene ring.
- A methoxymethyl substituent at position 2.
- A methyl ester at position 2.
Properties
IUPAC Name |
methyl 5-amino-3-(methoxymethyl)thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3S/c1-11-4-5-3-6(9)13-7(5)8(10)12-2/h3H,4,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POTSTZPYKIFMKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(SC(=C1)N)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
712262-13-0 | |
| Record name | methyl 5-amino-3-(methoxymethyl)thiophene-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-amino-3-(methoxymethyl)thiophene-2-carboxylate typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone or aldehyde with a nitrile and elemental sulfur.
Introduction of Functional Groups: The amino group can be introduced through nitration followed by reduction, or by direct amination of a suitable precursor. The methoxymethyl group can be introduced via alkylation reactions using methoxymethyl chloride.
Esterification: The carboxylate ester group is typically introduced through esterification reactions involving the corresponding carboxylic acid and methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-amino-3-(methoxymethyl)thiophene-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylate ester group to an alcohol or the amino group to an amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the amino and methoxymethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Various substituted thiophene derivatives depending on the reagents used.
Scientific Research Applications
Pharmaceutical Development
Methyl 5-amino-3-(methoxymethyl)thiophene-2-carboxylate serves as a crucial intermediate in the synthesis of several pharmaceutical compounds. Its structure allows it to be modified into various derivatives that exhibit therapeutic properties. Notably, it has been explored for its potential in developing anti-inflammatory and analgesic drugs due to its interaction with specific biological targets.
Case Study:
A study highlighted the synthesis of derivatives from this compound that demonstrated significant anti-inflammatory activity in preclinical models, indicating its potential for treating pain and inflammation-related disorders .
Organic Synthesis
This compound is utilized as a building block in organic synthesis, facilitating the creation of complex molecules. Its functional groups enable chemists to perform various reactions, making it valuable in the development of new chemical entities.
Applications:
- Synthesis of Agrochemicals: this compound is employed in the formulation of agrochemicals, enhancing the efficacy of pesticides and herbicides .
- Material Science: It is investigated for creating advanced materials such as conductive polymers and organic semiconductors, which have applications in electronics and energy storage technologies.
Biological Research
In biological research, this compound is used to study enzyme interactions and cellular mechanisms. Its ability to modulate enzyme activity makes it a potential lead compound for drug discovery.
Research Insights:
Researchers have utilized this compound to explore its effects on specific biological pathways, contributing to a better understanding of disease mechanisms and identifying new therapeutic targets .
Material Science
The unique properties of this compound make it suitable for applications in material science. Its thiophene ring structure contributes to its electronic properties, allowing for its use in developing organic semiconductors.
Potential Applications:
- Organic Light Emitting Diodes (OLEDs): The compound's characteristics are being studied for their application in OLED technology, which is pivotal for modern display systems.
- Energy Storage Devices: Research is ongoing into its use in batteries and supercapacitors due to its favorable electrochemical properties.
Summary Table of Applications
| Application Area | Description |
|---|---|
| Pharmaceutical | Intermediate for anti-inflammatory and analgesic drug synthesis |
| Organic Synthesis | Building block for agrochemicals and complex organic molecules |
| Biological Research | Studies on enzyme interactions and potential drug discovery leads |
| Material Science | Development of conductive polymers and organic semiconductors |
Mechanism of Action
The mechanism of action of methyl 5-amino-3-(methoxymethyl)thiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The amino and methoxymethyl groups can participate in hydrogen bonding and other interactions with biological targets, while the thiophene ring can engage in π-π stacking interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table highlights key structural differences and similarities between the target compound and related thiophene derivatives:
Key Observations:
Substituent Position and Reactivity: The methoxymethyl group (CH₂OCH₃) at position 3 in the target compound enhances solubility compared to hydrophobic aryl groups (e.g., 4-chlorostyryl in 5b) . Amino groups at position 5 (target compound) versus position 3 (Methyl 3-amino-4-methylthiophene-2-carboxylate) influence electronic properties and regioselectivity in further reactions .
Fused vs.
Physicochemical Properties
- Molecular Weight : The target compound (201.24) is lighter than benzo[b]thiophene derivatives (e.g., 207.25 in ), impacting pharmacokinetic properties like absorption and distribution .
- Solubility : The methoxymethyl group likely improves aqueous solubility compared to purely hydrophobic analogues (e.g., 4-(2,4-dimethylphenyl) substituent in ) .
Biological Activity
Methyl 5-amino-3-(methoxymethyl)thiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant data tables and case studies.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : C₈H₉N₁O₃S
- Molecular Weight : 185.22 g/mol
This compound features a thiophene ring, an amino group, and a methoxy group, which contribute to its biological activity.
The biological activity of this compound can be attributed to its interaction with various biological targets. Some key mechanisms include:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can alter cellular functions and lead to therapeutic effects.
- Receptor Binding : It may interact with cell surface receptors, influencing signal transduction pathways critical for cellular responses.
- Antioxidant Activity : The presence of the thiophene moiety contributes to its ability to scavenge free radicals, providing protective effects against oxidative stress.
Anticancer Activity
Research indicates that this compound exhibits selective cytotoxicity against various cancer cell lines. A study demonstrated that it effectively inhibited the proliferation of human T-lymphoma cells with an IC50 value of approximately 0.90 μM, while showing significantly less effect on non-cancerous cells .
| Cell Line | IC50 (μM) | Selectivity Index |
|---|---|---|
| CEM (T-lymphoma) | 0.90 | High |
| HeLa (cervical cancer) | 39 | Low |
This selectivity suggests potential for developing targeted cancer therapies with reduced side effects.
Antimicrobial Activity
The compound has also been evaluated for its antibacterial and antifungal properties. Preliminary studies indicate that it inhibits the growth of certain bacterial strains and fungi, making it a candidate for further investigation in infectious disease management .
Case Studies
- Study on Anticancer Properties : A series of derivatives based on this compound were synthesized and tested for their anticancer activity. Among them, specific modifications enhanced potency against T-cell leukemia while maintaining selectivity over other cell types .
- Antimicrobial Evaluation : In vitro tests revealed that the compound exhibited significant antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus, suggesting its potential as a lead compound for antibiotic development .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile is crucial for the therapeutic application of this compound:
- Absorption : The compound is expected to have moderate absorption rates due to its lipophilic nature.
- Metabolism : It undergoes hepatic metabolism, primarily via phase I reactions.
- Excretion : The metabolites are primarily excreted via urine.
Toxicological assessments indicate that while the compound is generally well-tolerated at therapeutic doses, care must be taken due to potential skin irritation and acute toxicity upon ingestion .
Q & A
Q. What are the recommended synthetic routes for Methyl 5-amino-3-(methoxymethyl)thiophene-2-carboxylate?
Methodological Answer: The synthesis typically involves multi-step heterocyclic chemistry. A plausible route includes:
Thiophene Ring Formation : Use Gewald reaction conditions (α-cyanoester, ketone, and sulfur) to construct the thiophene core.
Functionalization : Introduce the methoxymethyl group via nucleophilic substitution or Mitsunobu reaction.
Amination : Protect the amine group (e.g., Boc protection) during synthesis to avoid side reactions, followed by deprotection .
Esterification : Methyl ester formation using methanol under acid catalysis.
Key intermediates should be purified via column chromatography, and reaction progress monitored by TLC or HPLC .
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR to confirm substituent positions (e.g., methoxymethyl at C3, amine at C5). Aromatic proton signals in the thiophene ring typically appear at δ 6.5–7.5 ppm .
- Mass Spectrometry (HRMS) : To verify molecular ion peaks and fragmentation patterns.
- HPLC : Assess purity (>95% for research-grade material) using C18 columns with UV detection at 254 nm .
- FT-IR : Identify functional groups (e.g., C=O stretch at ~1700 cm for the ester) .
Advanced Research Questions
Q. How can regioselectivity challenges in functionalizing the thiophene ring be addressed?
Methodological Answer: Regioselectivity is influenced by electronic and steric factors:
- Computational Modeling : Use DFT calculations (e.g., Gaussian 09) to predict reactive sites. For example, the C3 position is more electrophilic due to ester and methoxymethyl groups .
- Directed Metalation : Employ directing groups (e.g., amides) to control substitution patterns.
- Crystallography : Confirm regiochemistry via single-crystal X-ray diffraction, as demonstrated in analogous thiophene derivatives .
Q. How do solvent and temperature affect the compound’s stability during storage?
Methodological Answer:
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) and monitor via HPLC.
- Solvent Selection : Store in anhydrous DMSO or ethanol at –20°C to prevent hydrolysis of the ester group.
- Tautomer Analysis : Use variable-temperature NMR to detect keto-enol tautomerism, if applicable .
Q. What strategies resolve contradictions in reported spectral data or melting points?
Methodological Answer:
- Reproducibility Protocols : Standardize synthetic conditions (e.g., reaction time, catalyst loading) and purification methods.
- Interlaboratory Comparisons : Share samples with collaborators for independent validation.
- Meta-Analysis : Review crystallographic databases (e.g., Cambridge Structural Database) to correlate melting points with crystal packing efficiency .
Applications in Drug Discovery
Q. How can this compound be evaluated for bioactive potential?
Methodological Answer:
- In Silico Screening : Use molecular docking (AutoDock Vina) to predict binding affinity against targets like kinase enzymes.
- In Vitro Assays : Test cytotoxicity (MTT assay) and enzyme inhibition (IC determination) in cancer cell lines.
- SAR Studies : Modify the methoxymethyl or amine groups to optimize pharmacokinetic properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
